N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide derivatives show potential in cancer treatment. Co(II) complexes of related compounds demonstrated in vitro cytotoxicity against human breast cancer cell lines (MCF 7) (Vellaiswamy & Ramaswamy, 2017). Similarly, benzamides incorporating a thiazol-2-yl group have shown anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
Compounds related to this compound have exhibited antimicrobial and antifungal activities. Studies have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). Another study on related thiazole derivatives found them effective against various bacterial and fungal strains, with some molecules more potent than reference drugs (Bikobo et al., 2017).
Electrophysiological Activity
N-substituted benzamide derivatives, closely related to the compound , have been studied for their cardiac electrophysiological activity. These compounds exhibited potential as class III agents, indicating their applicability in treating cardiac arrhythmias (Morgan et al., 1990).
Gelation Behavior
N-(thiazol-2-yl) benzamide derivatives, similar to the compound in focus, have been investigated for their gelation behavior. Certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, driven by multiple non-covalent interactions (Yadav & Ballabh, 2020).
Catalysis
Derivatives of benzothiazole, a component of the compound, have been encapsulated in zeolite Y and used as catalysts for the oxidation of primary alcohols and hydrocarbons. This encapsulated catalyst showed high catalytic activity and stability, indicating its potential in chemical synthesis (Ghorbanloo & Alamooti, 2017).
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-28-18-10-6-7-14-12-19(29-20(14)18)17-13-30-22(23-17)24-21(25)15-8-5-9-16(11-15)31(26,27)4-2/h5-13H,3-4H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQRYQBHBFUTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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